3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid
Description
3-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid is a heterocyclic compound featuring a pyrazole core substituted with a thiophene moiety at the 3-position and a propanoic acid chain at the 4-position.
Properties
IUPAC Name |
3-(5-thiophen-2-yl-1H-pyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-9(14)4-3-7-6-11-12-10(7)8-2-1-5-15-8/h1-2,5-6H,3-4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRLWKCHNCBXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the condensation of thiophene-2-carboxaldehyde with hydrazine to form the pyrazole ring, followed by the addition of a propanoic acid group through a series of reactions involving various reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or thiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups to the compound .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of pyrazole, including 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid, exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives that demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, showing promising inhibition zones comparable to standard antibiotics like ampicillin .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In a recent review, pyrazole derivatives were noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating inflammatory diseases .
1.3 Anticancer Potential
Pyrazole derivatives have been recognized for their anticancer activities. A study involving multicomponent reactions synthesized various pyrazole compounds that were evaluated for cytotoxicity against cancer cell lines. The findings indicated that certain derivatives could induce apoptosis in cancer cells, making them candidates for further drug development .
Agricultural Applications
2.1 Pesticidal Activity
The unique structure of this compound has led to its exploration in agrochemicals. Research has shown that pyrazole derivatives can act as effective pesticides, providing control over pests while minimizing environmental impact. Field trials demonstrated significant efficacy against common agricultural pests, supporting their use in sustainable farming practices .
Materials Science
3.1 Synthesis of Functional Materials
The compound's ability to form stable complexes with metal ions has been exploited in materials science. It can be used to synthesize coordination polymers and metal-organic frameworks (MOFs), which have applications in catalysis and gas storage. Recent studies have reported the successful incorporation of pyrazole derivatives into MOFs, enhancing their stability and functionality .
Table 1: Biological Activities of this compound Derivatives
Table 2: Agricultural Efficacy of Pyrazole Derivatives
Case Studies
Case Study 1: Antimicrobial Efficacy Evaluation
In a controlled laboratory setting, researchers synthesized several pyrazole derivatives, including the target compound, and assessed their antimicrobial efficacy against various bacterial strains. The study utilized disk diffusion methods to measure inhibition zones, revealing that the compound exhibited superior activity against E. coli compared to traditional antibiotics.
Case Study 2: Pesticidal Application in Agriculture
Field trials were conducted to evaluate the effectiveness of pyrazole-based pesticides on crop yield and pest control efficiency. Results indicated that treated plots showed a significant reduction in pest populations while maintaining crop health, demonstrating the potential for integrating such compounds into sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key analogs and their substituents, highlighting how structural differences impact properties:
Key Observations :
Physicochemical Properties
- Solubility: Thiophene-containing compounds (e.g., 3-(thiophen-2-yl)acrylic acid) exhibit moderate solubility in DMSO and methanol, contrasting with nitro-substituted analogs, which are less soluble due to higher polarity .
- Thermal Stability: Melting points for pyrazole-propanoic acids range widely (110–240°C), influenced by substituent bulk and hydrogen-bonding capacity .
Biological Activity
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrazole precursors. The method often employs standard organic synthesis techniques, including cyclization reactions and functional group modifications. The efficiency of these synthetic routes is crucial for producing the compound in sufficient yields for biological testing.
Antimicrobial Properties
Recent studies have indicated that compounds containing the pyrazole and thiophene moieties exhibit notable antimicrobial activity. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 15.625 to 125 μM, suggesting a promising spectrum of activity against Gram-positive bacteria .
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| This compound | S. aureus | 15.625 - 62.5 |
| Related pyrazole derivatives | E. coli | 31.108 - 124.432 |
Anti-inflammatory Activity
In addition to antimicrobial effects, compounds similar to this compound have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, potentially through the modulation of signaling pathways involved in inflammation .
The mechanism underlying the biological activity of this compound is thought to involve the inhibition of key enzymes and pathways associated with microbial growth and inflammation. For example, studies suggest that pyrazole derivatives may disrupt protein synthesis and nucleic acid production in bacteria, leading to bactericidal effects .
Study on Antimicrobial Efficacy
In a controlled study assessing the efficacy of various pyrazole derivatives, this compound demonstrated significant antibacterial activity against both planktonic and biofilm forms of Pseudomonas aeruginosa . The study highlighted that this compound could effectively reduce biofilm formation by up to 75%, surpassing traditional antibiotics in certain assays .
In Vivo Studies
Preliminary in vivo studies have also indicated that compounds containing this scaffold may possess favorable pharmacokinetic properties, including moderate absorption and distribution profiles, which are critical for therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
